rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylicacid,cis
Descripción
rac-(1R,5R)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, cis, is a bicyclic amino acid derivative featuring a 3-azabicyclo[3.1.0]hexane core. Key structural attributes include:
- Fmoc Protection: The [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) group at position 3 serves as a protecting group for the amine, commonly used in solid-phase peptide synthesis (SPPS) .
- Methyl Substituent: A cis-configured methyl group at position 5 enhances steric hindrance and influences conformational rigidity .
- Carboxylic Acid: The carboxylic acid at position 1 enables conjugation to other molecules or resins during synthesis.
This compound is utilized in medicinal chemistry for constrained peptide design and as a building block for targeting central nervous system (CNS) receptors due to its rigid scaffold .
Propiedades
IUPAC Name |
(1S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-21-11-22(21,19(24)25)13-23(12-21)20(26)27-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,24,25)/t21-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFGBVKANKUIB-YADHBBJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, commonly referred to as Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.45 g/mol. The structure features a bicyclic azabicyclo framework, which contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 393.45 g/mol |
| CAS Number | 2381048-87-7 |
| IUPAC Name | rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
The biological activity of this compound primarily involves its interaction with sigma receptors (σ receptors), which are implicated in various neurological processes and drug interactions. Research indicates that compounds with similar structures exhibit moderate to high affinity for both σ1 and σ2 receptors, suggesting that this compound may modulate neurotransmitter systems and influence pain perception, mood regulation, and cognitive functions .
Binding Affinity
Recent studies have demonstrated that derivatives of azabicyclo compounds can bind effectively to σ receptors:
- σ1 Receptor Binding : Compounds similar to rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane have shown Ki values in the nanomolar range for σ1 receptors, indicating strong binding affinity.
1. Neuropharmacology
Research has highlighted the potential of this compound in neuropharmacological applications, particularly concerning its ability to affect neurotransmitter release and receptor activation.
Case Study : A study investigating the effects of σ receptor ligands found that compounds structurally related to our compound exhibited anxiolytic and antidepressant-like effects in animal models, suggesting therapeutic potential for anxiety disorders .
2. Antitumor Activity
Emerging data suggest that azabicyclo compounds may possess antitumor properties through their interaction with cancer cell receptors.
Case Study : In vitro studies indicated that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis via σ receptor modulation, showcasing a promising avenue for cancer therapy development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane, a comparison with other related compounds is essential:
| Compound Name | σ1 Affinity (Ki nM) | σ2 Affinity (Ki nM) | Notes |
|---|---|---|---|
| Fmoc-trans-3-azabicyclo[3.1.0]hexane | 2.3 | 10 | High selectivity for σ1 |
| (±)-3-(Cyclohexylmethyl)-1-phenyl | 0.9 | 15 | Moderate selectivity |
| rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]} | 2.0 | 11 | Potential dual-action on both receptors |
Comparación Con Compuestos Similares
Table 1: Key Structural and Functional Differences
Key Observations:
Core Rigidity : The [3.1.0]hexane core in the target compound provides greater rigidity compared to the [3.2.0]heptane analog, which may reduce off-target binding in drug design .
Fluorinated analogs (e.g., difluoromethyl) exhibit enhanced metabolic stability and blood-brain barrier penetration, making them superior for CNS-targeted therapies .
Protecting Groups :
- Fmoc in the target compound is preferred for SPPS due to its UV detectability and mild deprotection conditions (e.g., piperidine), whereas Boc (tert-butoxycarbonyl) requires strong acids like TFA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
